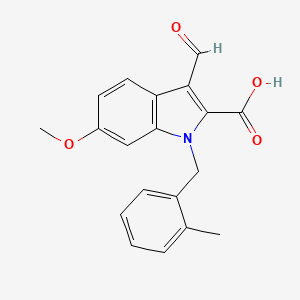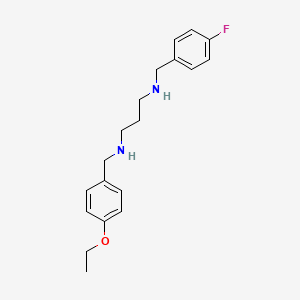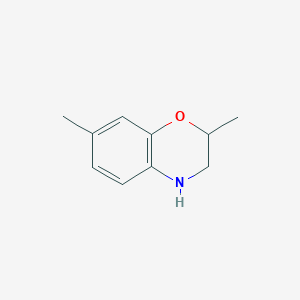![molecular formula C17H21ClN2S B1392632 (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243052-94-9](/img/structure/B1392632.png)
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Descripción general
Descripción
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a chlorophenyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives and piperidine-based compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a strong salt-bridge interaction . This interaction can result in changes in the target’s function, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations can vary widely and contribute to the compound’s overall biological activity.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with squalene-hopene cyclase, an enzyme involved in the biosynthesis of hopanoids . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, leading to altered cell proliferation rates . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with squalene-hopene cyclase results in the inhibition of hopanoid biosynthesis . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under standard laboratory conditions for extended periods . In vivo studies indicate that its long-term effects on cellular function may include alterations in cell signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of squalene-hopene cyclase affects the biosynthesis of hopanoids, which are essential components of cellular membranes . This interaction can lead to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via active transport mechanisms and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum can facilitate its interaction with enzymes involved in lipid biosynthesis, thereby modulating cellular lipid levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the piperidine moiety. The chlorophenyl group is often introduced in the final steps to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-based pharmaceuticals, also share similarities.
Uniqueness
What sets this compound apart is its combination of a piperidine ring, a thiophene ring, and a chlorophenyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-chloro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVKPJITFFMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)
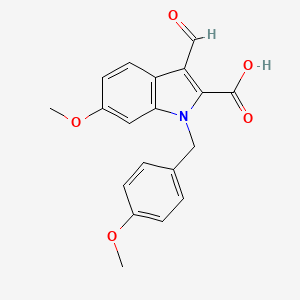
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)
![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)
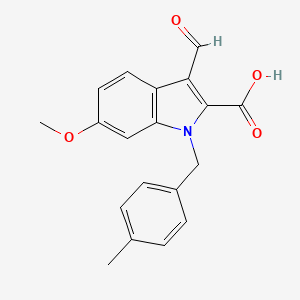

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
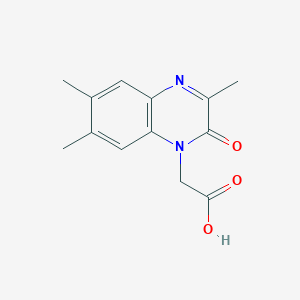
![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
